Imipramine Impurity Hydrochloride is a chemical compound associated with the tricyclic antidepressant imipramine. It is often regarded as an impurity that can arise during the synthesis of imipramine hydrochloride, a medication used primarily for the treatment of depression and certain anxiety disorders. Understanding this impurity is crucial for pharmaceutical quality control and ensuring the safety and efficacy of drug formulations.
Imipramine was first synthesized in the 1950s and is derived from dibenzoazepine. Its hydrochloride form is created to enhance solubility and stability. The synthesis of imipramine hydrochloride involves various chemical reactions, which can lead to the formation of impurities, including Imipramine Impurity Hydrochloride. The presence of such impurities can affect the pharmacological properties and therapeutic effectiveness of the drug .
Imipramine Impurity Hydrochloride falls under the category of pharmaceutical impurities, specifically those related to tricyclic antidepressants. It is classified based on its chemical structure and its relationship to imipramine, which is a dibenzoazepine derivative.
The synthesis of Imipramine Impurity Hydrochloride typically involves the reaction of imipramine with hydrochloric acid in an organic solvent. The process can be summarized as follows:
The choice of organic solvents plays a significant role in the purity of the final product. Common solvents include:
The crude hydrochloride salt can be purified further by recrystallization from a mixture of polar and non-polar solvents to minimize impurities .
Imipramine Impurity Hydrochloride has a complex molecular structure characterized by its dibenzoazepine core. Its molecular formula is , indicating that it contains two nitrogen atoms along with carbon and hydrogen atoms .
Imipramine Impurity Hydrochloride can undergo various chemical reactions, particularly hydrolysis and oxidation, which may lead to further degradation products or other impurities in formulations.
The stability of imipramine hydrochloride solutions can be affected by factors such as pH, temperature, and light exposure. These conditions may lead to the formation of additional impurities over time .
Imipramine functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Although Imipramine Impurity Hydrochloride itself may not have significant pharmacological effects, understanding its mechanism aids in assessing potential impacts on therapeutic outcomes.
Relevant analyses include spectrophotometric methods for determining concentrations in formulations, which help ensure that impurity levels remain within acceptable limits .
Imipramine Impurity Hydrochloride serves primarily as a reference compound in pharmaceutical research and quality control laboratories. Its analysis is crucial for:
Imipramine Impurity HCl refers to a group of structurally related compounds that arise during the synthesis or degradation of the antidepressant drug imipramine hydrochloride. These impurities exhibit close chemical resemblance to the active pharmaceutical ingredient (API) but differ in specific functional groups or atomic arrangements, significantly impacting the drug’s quality and efficacy. Regulatory pharmacopeias (e.g., EP, USP) systematically classify these impurities using alphabetic designations (Impurity A, B, C, etc.), each corresponding to a defined chemical entity [1] [8].
Structurally, these impurities retain the core tricyclic dibenzazepine moiety of imipramine but feature modifications such as:
Table 1: Key Structural and Chemical Properties of Major Imipramine Impurities
Designation | Chemical Name | CAS No. | Molecular Formula | Molecular Weight | Primary Source |
---|---|---|---|---|---|
Impurity A | Desipramine HCl | 58-28-6 | C₁₈H₂₂N₂·HCl | 302.9 | Synthesis intermediate |
Impurity B | Balipramine HCl (10,11-Dehydroimipramine) | 58262-51-4 | C₁₉H₂₂N₂·HCl | 314.9 | Dehydration |
Impurity C | Iminodibenzyl | 494-19-9 | C₁₄H₁₃N | 195.26 | Starting material |
Impurity D | 2-Hydroxy Imipramine | 796-28-1 | C₁₉H₂₄N₂O | 296.4 | Photodegradation |
Unspecified | Imipramine N-Oxide Monohydrate | 6829-98-7 | C₁₉H₂₆N₂O₂ | 314.42 | Oxidative degradation |
Synonym designations are critical for cross-referencing; for example, Impurity B is interchangeably termed "G 31406 Hydrochloride" or "Depramine Hydrochloride" [6]. Analytical characterization employs hyphenated techniques like LC-MS and NMR spectroscopy to confirm structures. For instance, LC-MS distinguishes Impurity D (m/z 296.4) from the parent API (m/z 280.4) via mass shifts corresponding to oxygen insertion [4] [5].
Impurity profiling is a non-negotiable component of modern pharmaceutical quality assurance, ensuring patient safety and therapeutic consistency. For imipramine hydrochloride, uncontrolled impurities pose multifaceted risks:
Rigorous testing protocols enforce strict acceptance criteria, typically limiting individual impurities to ≤0.15% and total impurities to ≤0.5% in commercial batches [5] [8]. Methodologies like reverse-phase HPLC with photodiode array detection enable simultaneous quantification of multiple impurities during stability-indicating studies. These protocols are validated per ICH Q2(R1) guidelines for specificity, accuracy, and precision [5].
The International Council for Harmonisation (ICH) provides the definitive framework for impurity control in APIs. Key guidelines include:
Pharmacopeial standards enforce these guidelines operationally. The European Pharmacopoeia (EP) mandates that Imipramine Hydrochloride EP Reference Standard (I0100000) must demonstrate compliance via chromatographic purity tests cross-validated against certified impurities [8]. Similarly, the USP standard (1338007) requires impurity limits concordant with ICH safety thresholds [4] [7].
Table 2: ICH Classification and Testing Requirements for Imipramine Impurities
Impurity Type | ICH Classification | Reporting Threshold | Identification Threshold | Qualification Threshold | Required Test Method |
---|---|---|---|---|---|
Organic (Specified) | Ordinary | 0.05% | 0.10% | 0.15% | HPLC-UV/PDA |
Organic (Unspecified) | Ordinary | 0.05% | N/A | 0.10% | HPLC-UV/PDA |
Degradation Product | - | 0.10% | 0.20% | 0.30% | Stability-indicating HPLC |
Residual Solvent | Class 2 (e.g., methanol) | 500 ppm | - | 3000 ppm | GC-FID/TCD |
Regulatory submissions (ANDA/DMF) must include complete impurity profiles with analytical procedures, validation data, and batch analysis results. Non-compliance triggers rejections; for example, undisclosed impurities above thresholds violate ICH Q6A specifications [1] [5].
Concluding Remarks
Imipramine Impurity HCl represents a chemically diverse group of compounds whose control is paramount to pharmaceutical quality. Structural characterization, governed by pharmacopeial standards, enables precise identification and quantification. Regulatory frameworks like ICH guidelines provide scientifically rigorous boundaries for impurity acceptance, ensuring that risk-based controls align with patient safety imperatives. Ongoing advances in analytical technologies continue to refine detection sensitivity, reinforcing the synergy between chemistry and regulation in impurity profiling.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1